
1-Butyl-3-(2-chloropropanoyl)urea
Overview
Description
1-Butyl-3-(2-chloropropanoyl)urea is a chemical compound with the CAS Number: 1094363-63-9 . It has a molecular weight of 206.67 and is a white to off-white powder. It is a derivative of urea and is structurally related to Buclizine.
Molecular Structure Analysis
The IUPAC name of the compound is N-butyl-N’-(2-chloropropanoyl)urea . The InChI code is 1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) .Physical And Chemical Properties Analysis
This compound is a white to off-white powder. It has a molecular weight of 206.67 .Scientific Research Applications
Polymer Science and Papermaking
Research by Chen Shao (2000) explored the reactions of N-chloro derivatives of butylamide in neutral aqueous solutions, producing compounds like 1-butyryl-3-propyl urea through reactions with 1-propanol. This study illustrates the potential of N-chloro derivatives as reactive strength additives in papermaking, providing wet strength development to paper products Chen Shao, 2000.
Organic Synthesis
F. Bigi et al. (2000) discussed the synthesis of ureas through safer, environmentally friendly substitutes for phosgene and isocyanates. This research emphasizes developing cleaner synthetic methodologies to reduce hazardous materials and energy use, showcasing alternative ways to produce urea derivatives, including possibly 1-Butyl-3-(2-chloropropanoyl)urea F. Bigi, R. Maggi, G. Sartori, 2000.
Supramolecular Chemistry
A study by T. Park et al. (2005) on the butyl urea of guanosine (UG) and its formation of a stable quadruply hydrogen-bonded complex with 2,7-diamido-1,8-naphthyridine (DAN) highlights the significance of urea derivatives in supramolecular chemistry. This work demonstrates how specific urea compounds can be used to create highly stable complexes for supramolecular polymer blends T. Park, S. Zimmerman, Shoji Nakashima, 2005.
Potential Anticancer Research
Research into 1-Aryl-3-(2-chloroethyl) ureas, closely related to this compound, has shown that these compounds, derived from 4-phenylbutyric acid and alkylanilines, exhibit cytotoxicity against human adenocarcinoma cells in vitro. This suggests a potential avenue for anticancer research, where derivatives of this compound could be investigated for their anticancer properties R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
properties
IUPAC Name |
N-(butylcarbamoyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-5-10-8(13)11-7(12)6(2)9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVAKQBKZYQWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



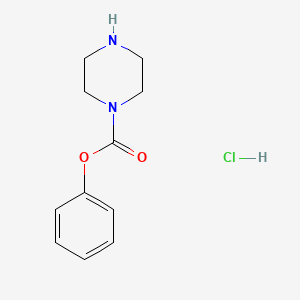

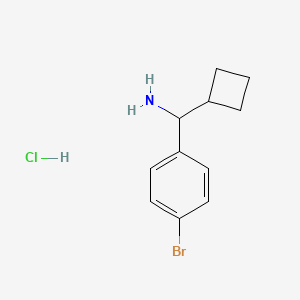
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
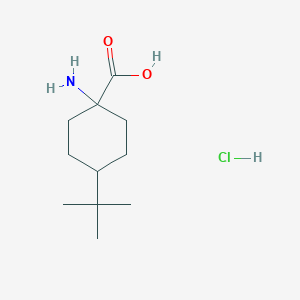
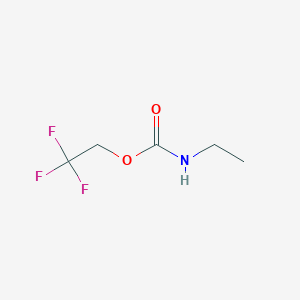
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)
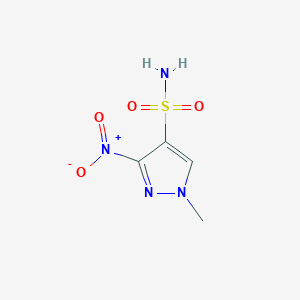
![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

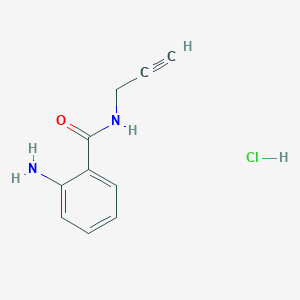

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)